molecular formula C13H15NO3S B4703812 2-({2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}SULFANYL)ACETIC ACID

2-({2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}SULFANYL)ACETIC ACID

Cat. No.: B4703812
M. Wt: 265.33 g/mol
InChI Key: OMMUNSFMMQMSJJ-UHFFFAOYSA-N
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Description

2-({2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}SULFANYL)ACETIC ACID is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

The synthesis of 2-({2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}SULFANYL)ACETIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde in the presence of an acid catalyst.

    Introduction of the Oxoethyl Group: The oxoethyl group can be introduced via an acylation reaction using an appropriate acyl chloride or anhydride.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a thiol compound under basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-({2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}SULFANYL)ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thioether linkage, where the sulfur atom can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective transformations. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted isoquinoline compounds.

Scientific Research Applications

2-({2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}SULFANYL)ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-({2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}SULFANYL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in oxidative stress pathways, such as superoxide dismutase or catalase. It may also interact with cellular receptors and signaling molecules, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar compounds to 2-({2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}SULFANYL)ACETIC ACID include other isoquinoline derivatives such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.

Properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c15-12(8-18-9-13(16)17)14-6-5-10-3-1-2-4-11(10)7-14/h1-4H,5-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMUNSFMMQMSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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